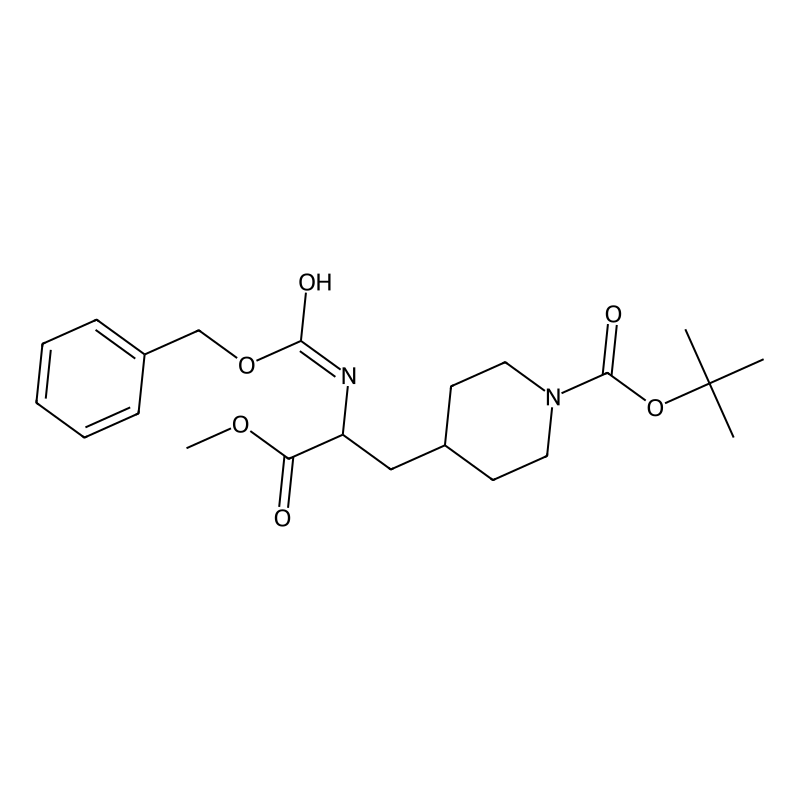

tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound characterized by multiple functional groups, including a tert-butyl group, a piperidine ring, and a benzyloxycarbonyl amino group. Its molecular formula is C22H32N2O6, and it has a molecular weight of approximately 420.5 g/mol. The compound is noted for its potential applications in medicinal chemistry, particularly in the development of antihypertensive and anticonvulsant agents .

Piperidine ring

This six-membered nitrogen-containing ring is found in many biologically active molecules. It can serve as a scaffold for drugs targeting various receptors and enzymes [].

Methoxy group (MeO)

The presence of this group can enhance the molecule's water solubility and influence its interaction with biological targets [].

Carboxyl groups

These functional groups can be involved in chemical reactions for attaching the molecule to other biomolecules or forming salts.

Boc protecting group

The tert-Butyl (Boc) group is a common protecting group used in organic synthesis to prevent unwanted reactions at the amine group. It can be selectively removed under specific conditions to reveal the free amine, which can then participate in further reactions [].

Research indicates that tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate exhibits significant biological activities. It has been evaluated for its antihypertensive properties, showing potential in lowering blood pressure in experimental models. Additionally, studies have suggested its anticonvulsant effects, making it a candidate for further investigation in neurological applications.

The synthesis of tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring: Starting from piperidine derivatives, functional groups are introduced through alkylation or acylation reactions.

- Introduction of the Benzyloxycarbonyl Group: This can be achieved by reacting an amine with benzyloxycarbonyl chloride.

- Methoxy and Oxopropyl Group Addition: These groups are introduced through specific nucleophilic substitutions followed by oxidation steps.

This compound has potential applications in various fields:

- Medicinal Chemistry: It serves as a lead compound for developing antihypertensive and anticonvulsant drugs.

- Chemical Biology: Its unique structure allows it to be used as a probe in biological studies related to receptor interactions and enzyme inhibition.

- Pharmaceutical Research: The compound's properties make it suitable for exploring new therapeutic agents targeting cardiovascular and neurological disorders.

Interaction studies have focused on how tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate interacts with various biological targets. Notably, research has demonstrated its ability to inhibit certain receptors involved in vasospasm prevention during subarachnoid hemorrhage, indicating its therapeutic potential in cerebrovascular diseases. Additionally, studies suggest interactions with phenolic compounds that may influence neoplasia processes.

The uniqueness of tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-piperidine derivative | C12H16N2 | Lacks the benzyloxycarbonyl group; simpler structure |

| Benzoyl-piperidine derivative | C15H15N | Contains a benzoyl instead of benzyloxycarbonyl; different biological activity |

| tert-butoxycarbonyl piperidine | C13H19NO2 | Similar piperidine structure but without methoxy and oxopropyl groups |

These comparisons illustrate that while they share a common piperidine core, the additional functional groups in tert-butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate confer distinct pharmacological properties and potential applications not found in simpler analogs .

The compound tert-butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 195877-54-4, PubChem CID 27281808) first emerged in synthetic chemistry literature in the early 21st century, with its PubChem entry dating to 2009. Its development aligns with advancements in peptide synthesis and protective group strategies, particularly the use of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for amine protection. The compound’s synthesis typically involves multi-step reactions, including:

- Piperidine functionalization: Introduction of the Boc group at the piperidine nitrogen.

- Amino acid coupling: Attachment of a Cbz-protected amino acid moiety via amide bond formation.

- Esterification: Methoxy group incorporation at the carbonyl position.

Key synthetic milestones include its application in constructing CGRP (calcitonin gene-related peptide) receptor antagonists, as evidenced by patent filings detailing its role in migraine therapeutics.

Significance in Organic and Medicinal Chemistry

This compound serves dual roles in chemical research:

Synthetic Intermediate

- Peptide Synthesis: The Boc and Cbz groups enable orthogonal protection strategies, critical for sequential amino acid coupling in solid-phase peptide synthesis (SPPS).

- Piperidine Functionalization: The piperidine core acts as a scaffold for introducing stereochemical diversity, exemplified by its use in synthesizing spiropiperidines and condensed heterocycles.

Table 1: Key Functional Groups and Their Roles

| Group | Role |

|---|---|

| Boc (tert-butyl) | Protects piperidine nitrogen; acid |